
8-(Aminomethyl)quinolin-4-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Aminomethyl)quinolin-4-aminedihydrochloride is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It is known for its utility in drug synthesis and biological studies, making it a valuable tool for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Aminomethyl)quinolin-4-aminedihydrochloride typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitro isomer is reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Aminomethyl)quinolin-4-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as tin powder and hydrochloric acid.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
8-(Aminomethyl)quinolin-4-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 8-(Aminomethyl)quinolin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine functional group allows it to form amides and serve as a directing group in organic synthesis. This property makes it a powerful tool in C–H bond activation and functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aminoquinoline: A structurally analogous compound with similar applications in drug synthesis and biological studies.
8-Hydroxyquinoline: Another related compound known for its use in various chemical and biological applications.
Uniqueness
8-(Aminomethyl)quinolin-4-aminedihydrochloride stands out due to its unique structure, which allows for a broader range of applications and more efficient reactions compared to its analogs. Its versatility in scientific research makes it a valuable compound for various fields.
Eigenschaften
Molekularformel |
C10H13Cl2N3 |
|---|---|
Molekulargewicht |
246.13 g/mol |
IUPAC-Name |
8-(aminomethyl)quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c11-6-7-2-1-3-8-9(12)4-5-13-10(7)8;;/h1-5H,6,11H2,(H2,12,13);2*1H |
InChI-Schlüssel |
RGBJLNARNOISJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)C(=CC=N2)N)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



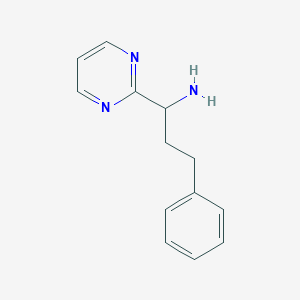
![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
![4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
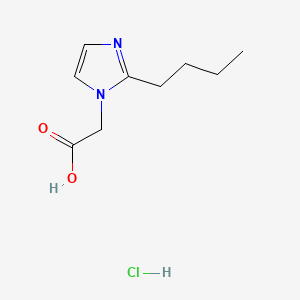
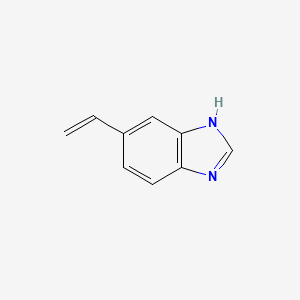
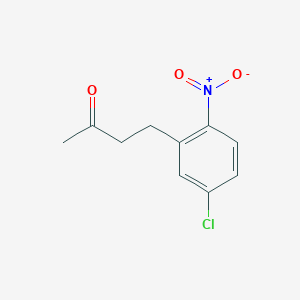

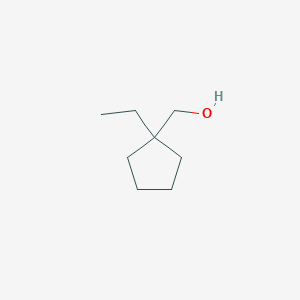

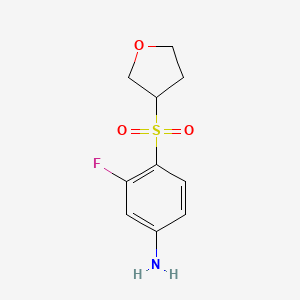
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
